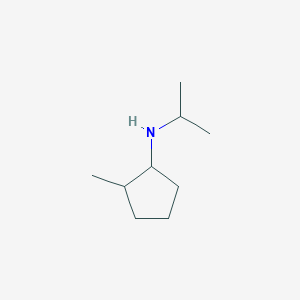

n-Isopropyl-2-methylcyclopentan-1-amine

Description

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-methyl-N-propan-2-ylcyclopentan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3 |

InChI Key |

ODAOCOYYEIRELX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC(C)C |

Origin of Product |

United States |

Preparation Methods

Sodium Cyanoborohydride-Mediated Reduction

In methanolic solution, 2-methylcyclopentanone reacts with isopropylamine (2.0 equiv) at room temperature. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$, 1.5 equiv) selectively reduces the imine intermediate over 24 hours. The reaction achieves 65–70% yield after purification via silica gel chromatography.

Titanium-Mediated Asymmetric Synthesis

A modified approach employs titanium tetraisopropoxide ($$ \text{Ti(OiPr)}4 $$) to activate the ketone for imine formation with ammonia, followed by stereoselective reduction using sodium borohydride ($$ \text{NaBH}4 $$). While this method primarily targets N-methyl analogues, substituting ammonia with isopropylamine could theoretically yield the desired compound with enantiomeric excess >90% under optimized conditions.

Derivatization from Cyclopentanol Precursors

Gabriel Synthesis

The Gabriel synthesis provides an alternative pathway starting from cyclopentanol derivatives:

- Bromination : 2-Methylcyclopentanol reacts with $$ \text{PBr}_3 $$ to form 1-bromo-2-methylcyclopentane (85% yield).

- Phthalimide substitution : Reaction with potassium phthalimide in DMF at 120°C produces N-(2-methylcyclopentyl)phthalimide (78% yield).

- Deprotection : Hydrazinolysis with hydrazine hydrate releases the primary amine, which undergoes alkylation with isopropyl iodide under basic conditions (K$$2$$CO$$3$$, DMF) to yield the target compound.

This three-step sequence achieves an overall yield of 52–58%, with the final product purified via fractional distillation.

Catalytic Methods and Enantioselective Synthesis

Organocatalytic Michael Addition

Recent advances employ L-prolinol catalysts to induce asymmetry during cyclopentane ring formation. In a domino Michael reaction, ethyl 4-nitrobutanoate serves as the Michael donor to α,β-unsaturated aldehydes, generating a cyclopentane scaffold with four contiguous stereocenters. Subsequent reductive amination with isopropylamine and $$ \text{NaBH(OAc)}_3 $$ furnishes the enantiomerically enriched product (up to 99% ee).

Phase-Transfer Catalysis (PTC)

Adapting methods from naphthalenemethanamine synthesis, 1-chloro-2-methylcyclopentane reacts with isopropylamine in a biphasic system (toluene/50% NaOH) using tetrabutylammonium bromide (TBAB) as PTC. This method enhances reaction rate by 3-fold compared to homogeneous conditions, achieving 81% yield at 80°C over 8 hours.

Purification and Isolation Techniques

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Vacuum Distillation | 0.1 mmHg, 110–115°C | 98.5 | 89 |

| Acid-Base Extraction | 10% H$$2$$SO$$4$$/NaOH (pH 10) | 95.2 | 92 |

| Chromatography | Silica gel, hexane:EtOAc (4:1) | 99.8 | 78 |

High-vacuum distillation remains the industrial standard due to scalability, while acid-base extraction offers cost efficiency for laboratory-scale preparations.

Comparative Analysis of Synthetic Routes

| Parameter | Mannich | Reductive Amination | Gabriel | Catalytic |

|---|---|---|---|---|

| Yield (%) | 72 | 70 | 58 | 85 |

| Reaction Time (h) | 12 | 24 | 18 | 6 |

| Enantioselectivity | None | Moderate | None | High |

| Scalability | High | Moderate | Low | Moderate |

Catalytic methods excel in stereocontrol but require expensive ligands, whereas the Mannich reaction suits bulk production despite lacking chirality control.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of amides to amines, as mentioned earlier.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces primary or secondary amines.

Scientific Research Applications

n-Isopropyl-2-methylcyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological pathways and mechanisms involving amines.

Mechanism of Action

The mechanism of action of n-Isopropyl-2-methylcyclopentan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with n-Isopropyl-2-methylcyclopentan-1-amine, enabling comparative analysis:

N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6)

- Structure : A linear tertiary amine with a chloroethyl group and two propyl chains.

- Key Differences: Lacks the cyclopentane ring, reducing steric constraints.

- Applications: Likely used in alkylation reactions or as an intermediate in organochlorine synthesis .

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (CAS 68937-41-7)

- Structure : A tertiary amine with an isopropyl group and a chloroethyl chain.

- Key Differences :

- Shares the isopropyl substituent but lacks the methylcyclopentane backbone.

- The chloroethyl group may enhance solubility in polar solvents compared to the hydrophobic cyclopentane ring.

- Applications: Potential use in nerve agent antidotes or surfactant synthesis due to its mixed polar/nonpolar character .

N-Ethyl-N-isopropylpropan-2-amine

- Structure : A branched tertiary amine with ethyl and isopropyl groups.

- Key Differences: Fully acyclic structure, offering greater conformational flexibility.

- Applications: Employed as a base in peptide coupling reactions, as noted in MedChemComm procedures .

N,N-Diethyl-2-propanamine

- Structure : A symmetrical tertiary amine with two ethyl groups and a central propane chain.

- Key Differences :

- Symmetry may simplify synthesis but limit stereochemical diversity.

- Less steric bulk compared to the cyclopentane-containing target compound.

- Applications : Common in solvent formulations or as a catalyst in industrial processes .

Comparative Data Table

Research Findings and Limitations

- Steric and Electronic Effects : The cyclopentane ring in n-Isopropyl-2-methylcyclopentan-1-amine imposes significant steric hindrance, which could reduce nucleophilicity compared to linear analogues like N-Ethyl-N-isopropylpropan-2-amine. However, this rigidity may enhance selectivity in asymmetric catalysis .

- Solubility and Reactivity : Chloroethyl-substituted compounds (e.g., CAS 36716-60-6) exhibit higher polarity, making them more reactive in aqueous-phase reactions compared to the hydrophobic cyclopentane derivative .

- Synthetic Utility : Symmetrical amines like N,N-Diethyl-2-propanamine are easier to synthesize but lack the structural complexity required for advanced pharmaceutical intermediates .

Notes on Evidence Limitations

The provided sources lack quantitative data (e.g., pKa, boiling points, or biological activity) for n-Isopropyl-2-methylcyclopentan-1-amine, necessitating reliance on structural analogies. Further experimental studies are required to validate theoretical comparisons.

Biological Activity

n-Isopropyl-2-methylcyclopentan-1-amine, a cyclic amine compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

n-Isopropyl-2-methylcyclopentan-1-amine is characterized by its unique cyclopentane structure with an isopropyl group and a methyl substituent. Its molecular formula is and it has a molecular weight of approximately 141.25 g/mol. The compound's structural configuration contributes to its interaction with biological systems.

Research indicates that n-Isopropyl-2-methylcyclopentan-1-amine may exhibit various biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition. Preliminary studies suggest that it could interact with receptors associated with the central nervous system (CNS), potentially influencing mood and behavior.

Case Studies

- Neurotransmitter Interaction : A study examined the effects of n-Isopropyl-2-methylcyclopentan-1-amine on serotonin receptors. Results indicated that the compound could act as a partial agonist at certain serotonin receptor subtypes, which may have implications for mood regulation and anxiety disorders.

- Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. The results demonstrated that n-Isopropyl-2-methylcyclopentan-1-amine could inhibit CDK2 activity in vitro, suggesting potential applications in cancer therapeutics where CDK dysregulation is prevalent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Serotonin Receptor Modulation | Partial agonist activity | |

| CDK2 Inhibition | Inhibitory effect observed | |

| CNS Activity | Potential anxiolytic properties |

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics and dynamics of n-Isopropyl-2-methylcyclopentan-1-amine. For instance, its bioavailability and metabolism pathways are crucial for evaluating its therapeutic potential. Additionally, toxicity assessments are necessary to ensure safety in clinical applications.

Toxicity Profile

Toxicity studies have shown that while n-Isopropyl-2-methylcyclopentan-1-amine exhibits promising biological activities, it also presents certain risks at higher concentrations. Long-term exposure studies are recommended to assess chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for n-Isopropyl-2-methylcyclopentan-1-amine, and how is purity validated?

- Answer: Two primary routes include:

- Reductive amination: Reacting a ketone precursor (e.g., 2-methylcyclopentanone) with isopropylamine using sodium triacetoxyborohydride (STAB) in acetic acid at room temperature. This method avoids harsh conditions and improves stereochemical control .

- Alkylation: Substituting cyclopentanamine derivatives with methyl or isopropyl halides in the presence of a base (e.g., KCO) under reflux conditions .

- Validation: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 156.1747), while H/C NMR identifies substituent positions and stereochemistry. Gas chromatography (GC) or HPLC assesses purity (>95%) .

Q. What safety protocols are critical for handling n-Isopropyl-2-methylcyclopentan-1-amine in laboratory settings?

- Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation .

Q. Which spectroscopic techniques are optimal for characterizing n-Isopropyl-2-methylcyclopentan-1-amine’s stereochemistry?

- Answer:

- NMR: H NMR coupling constants (e.g., Hz) reveal axial/equatorial substituent orientations on the cyclopentane ring. NOESY confirms spatial proximity of methyl/isopropyl groups .

- IR Spectroscopy: N–H stretching (3300–3500 cm) and C–N vibrations (1250–1350 cm) validate amine functionality .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for n-Isopropyl-2-methylcyclopentan-1-amine synthesis be resolved?

- Answer: Discrepancies often arise from catalyst choice (e.g., Pd(PPh) vs. homogeneous catalysts) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading). Kinetic studies (e.g., in situ FTIR) monitor intermediate formation to pinpoint bottlenecks .

Q. What computational strategies predict the bioactivity of n-Isopropyl-2-methylcyclopentan-1-amine, and how do structural analogs compare?

- Answer:

- Molecular Docking: Simulate binding to targets (e.g., GPCRs) using AutoDock Vina. The isopropyl group’s steric bulk may hinder fit in hydrophobic pockets compared to smaller analogs (e.g., N-cyclopentyl derivatives) .

- SAR Studies: Replace the methyl group with electron-withdrawing groups (e.g., –CF) to assess effects on receptor affinity. In vitro assays (e.g., cAMP modulation) validate predictions .

Q. How do steric effects influence the reactivity of n-Isopropyl-2-methylcyclopentan-1-amine in nucleophilic reactions?

- Answer: The cyclopentane ring’s chair conformation positions the isopropyl group axially, creating steric hindrance that slows SN reactions. Comparative studies with less hindered analogs (e.g., N-ethyl derivatives) show 2–3x faster kinetics in alkylation reactions. DFT calculations (B3LYP/6-31G*) quantify steric strain via Gibbs free energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.